Ibrexafungerp - 1207753-03-4

Ibrexafungerp

Catalog Number: EVT-276077
CAS Number: 1207753-03-4
Molecular Formula: C44H67N5O4
Molecular Weight: 730.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ibrexafungerp, also known as SCY-078 or MK-3118, is a novel enfumafungin derivative oral triterpene antifungal approved for the treatment of vulvovaginal candidiasis (VVC), also known as a vaginal yeast infection. It was developed out of a need to treat fungal infections that may have become resistant to echinocandins or azole antifungals. Ibrexafungerp is orally bioavailable compared to the echinocandins [caspofungin], [micafungin], and [anidulafungin]; which can only be administered parenterally. Similar to echinocandins, ibrexafungerp targets the fungal β-1,3-glucan synthase, which is not present in humans, limiting the chance of renal or hepatic toxicity. Ibrexafungerp was granted FDA approval on 1 June 2021.
Ibrexafungerp is a Triterpenoid Antifungal. The mechanism of action of ibrexafungerp is as a Glucan Synthase Inhibitor.
Ibrexafungerp is an intravenous and orally bioavailable semisynthetic derivative of enfumafungin with potential antifungal activity. Upon administration, ibrexafungerp inhibits beta-1,3-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. This results in weakening of the fungal cell wall, thereby leading to osmotic lysis and eventually fungal cell death.
See also: Ibrexafungerp Citrate (active moiety of).
Overview

Ibrexafungerp is a novel antifungal compound classified as a triterpenoid and is the first oral glucan synthase inhibitor developed for the treatment of fungal infections. It was previously known as SCY-078 and is primarily indicated for conditions such as vulvovaginal candidiasis. The compound is notable for its ability to combat antifungal resistance, particularly against multi-drug resistant fungal pathogens, making it a significant addition to antifungal therapies .

Source

Ibrexafungerp was developed by SCYNEXIS Inc., a biotechnology company focused on innovative treatments for fungal infections. The compound's development was motivated by the need for effective oral antifungals that can address increasing rates of resistance among common fungal pathogens .

Classification

Ibrexafungerp belongs to the class of glucan synthase inhibitors, specifically targeting the enzyme β-(1,3)-D-glucan synthase, which is crucial for the synthesis of β-(1,3)-D-glucan, a vital component of fungal cell walls. This mechanism is similar to that of echinocandins but distinguishes ibrexafungerp due to its oral bioavailability and favorable pharmacokinetic properties .

Synthesis Analysis

Methods

The synthesis of ibrexafungerp involves semi-synthetic modifications of enfumafungin, a natural product derived from fungi. This process enhances its oral bioavailability and pharmacokinetic properties. The initial steps typically include the extraction of enfumafungin followed by various chemical modifications to improve solubility and efficacy against target fungi .

Technical Details

The synthetic route may involve several key reactions, including esterification and functional group modifications that optimize the compound's interaction with the β-(1,3)-D-glucan synthase enzyme. The specific conditions and reagents used in these reactions are proprietary to SCYNEXIS Inc. but generally adhere to established organic synthesis protocols in medicinal chemistry .

Molecular Structure Analysis

Structure

Ibrexafungerp has a complex molecular structure characterized by its triterpenoid framework. The chemical formula is C27H44O6C_{27}H_{44}O_6, and it features multiple hydroxyl groups and a unique side chain that contributes to its biological activity.

Data

The molecular weight of ibrexafungerp is approximately 468.64 g/mol. Its structural attributes facilitate interaction with the β-(1,3)-D-glucan synthase enzyme, inhibiting its activity and disrupting fungal cell wall integrity .

Chemical Reactions Analysis

Reactions

Ibrexafungerp primarily undergoes metabolic transformations in the liver, where it is processed by cytochrome P450 enzymes. It acts as a reversible inhibitor of CYP2C8 and CYP3A4 but shows minimal drug-drug interactions at therapeutic doses .

Technical Details

The compound's stability in biological systems allows it to maintain effective concentrations over extended periods, which is crucial for achieving therapeutic outcomes in treating fungal infections. Studies indicate that ibrexafungerp maintains significant activity against various Candida species with minimum inhibitory concentrations ranging from 0.016 mg/L to 8 mg/L depending on the strain .

Mechanism of Action

Ibrexafungerp exerts its antifungal effects by inhibiting β-(1,3)-D-glucan synthase, leading to compromised cell wall integrity in fungi. This inhibition results in increased permeability of the cell wall, ultimately causing cell lysis due to osmotic pressure imbalances. This mechanism is particularly effective against yeast-like fungi such as Candida species .

Process Data

In vitro studies have shown that ibrexafungerp demonstrates increased potency at lower pH levels, which enhances its efficacy in acidic environments often found in infected tissues . The pharmacodynamic index indicates that higher exposure levels correlate with greater reductions in fungal burden .

Physical and Chemical Properties Analysis

Physical Properties

Ibrexafungerp is a white to off-white powder with good solubility characteristics at lower pH levels, which facilitates absorption in the gastrointestinal tract. Its lipophilic nature contributes to high protein binding rates (99.5% - 99.8%) across various species .

Chemical Properties

The compound exhibits stability under physiological conditions and shows favorable pharmacokinetics with an elimination half-life ranging from 7 to 9 hours in animal models. It has demonstrated good oral bioavailability (35% - 50%) across different species, supporting its clinical use as an oral antifungal agent .

Applications

Ibrexafungerp has been approved for clinical use in treating vulvovaginal candidiasis and shows promise for broader applications against other mycotic diseases, including multidrug-resistant infections and endemic mycoses. Its unique properties make it suitable for treating infections in patients who may not respond well to traditional antifungal therapies . Further research continues into its efficacy against emerging fungal pathogens and potential intravenous formulations for systemic infections .

Introduction to Ibrexafungerp: A Novel Antifungal Agent

Historical Development and Classification of Triterpenoid Antifungals

Ibrexafungerp (formerly SCY-078 or MK-3118) represents the first approved agent in the novel "fungerp" class of antifungals—triterpenoids structurally and mechanistically distinct from existing azoles, polyenes, and echinocandins. Its development originated from the discovery of enfumafungin, a natural triterpenoid glycoside isolated in 2000 from the endophytic fungus Hormonema spp. [7]. While enfumafungin demonstrated promising inhibition of fungal (1→3)-β-D-glucan synthase, its poor pharmacokinetic properties and instability in vivo limited therapeutic utility. Merck & Co. subsequently engineered semi-synthetic derivatives, systematically modifying enfumafungin’s core structure to enhance bioavailability, potency, and metabolic stability. Key modifications included de-glycosylation, C-25 deoxygenation, and introduction of a substituted triazole moiety at C-2 and an amino-alkoxy group at C-3 [7] [9]. Among 318 synthesized candidates, ibrexafungerp emerged with superior attributes: nanomolar glucan synthase inhibition (IC₅₀ = 0.6 ng/mL against C. albicans), potent in vitro activity against Candida and Aspergillus spp., and significantly improved oral bioavailability (34% in mice) [7] [10]. The World Health Organization designated the “-fungerp” stem in 2019, establishing triterpenoids as a distinct antifungal class [9].

Table 1: Key Milestones in Ibrexafungerp Development

YearMilestoneSignificance
2000Isolation of enfumafunginDiscovery of natural triterpenoid glycoside with glucan synthase inhibition
2010Patent WO2010019204 (MK-3118/ibrexafungerp synthesis)Semi-synthetic optimization yielding candidate with enhanced PK/PD properties
2019USAN approval of "-fungerp" stemFormal recognition of triterpenoids as a novel antifungal class
2021FDA approval for vulvovaginal candidiasis (VVC)First novel antifungal class approval in >20 years

Structural and Functional Differentiation from Echinocandins

Although ibrexafungerp and echinocandins (e.g., caspofungin, micafungin) both inhibit (1→3)-β-D-glucan synthase—a critical enzyme for fungal cell wall integrity—their distinct chemical architectures confer differentiated biological profiles.

  • Structural Divergence: Ibrexafungerp is a semi-synthetic triterpenoid derived from a tetracyclic fernane scaffold, contrasting sharply with echinocandins’ large, lipopeptide structures (molecular weight ~1200 kDa) [1] [2]. This fundamental difference underpins ibrexafungerp’s oral bioavailability, whereas echinocandins require intravenous administration due to poor gastrointestinal absorption [2] [9].
  • Binding Site Mechanism: Crucially, ibrexafungerp binds to a non-identical, partially overlapping site on the glucan synthase complex (Fks subunit) compared to echinocandins [1] [10]. This results in limited cross-resistance, as confirmed by:
  • Retention of activity against echinocandin-resistant Candida strains harboring FKS1 hotspot mutations (e.g., S645P, S645F in C. albicans), which typically confer high-level echinocandin resistance [1] [4].
  • Potency against C. glabrata with FKS2 mutations (MIC₉₀ = 1 µg/mL), though certain deletions (F659del) or substitutions (W715L, A1390D) can reduce susceptibility 20-121 fold [2] [4].
  • Superior activity against Candida auris, with MIC₉₀ values of 1.0 µg/mL across >400 isolates, irrespective of clade or resistance to fluconazole (93% resistant) or amphotericin B (35% resistant) [1].
  • Functional Advantages:
  • Fungicidal Activity: Exhibits concentration-dependent fungicidal effects against Candida spp., achieving ≥3-log reduction in CFU/mL in time-kill studies [1].
  • Biofilm Penetration: Disrupts Candida biofilms with efficacy comparable to echinocandins and superior to fluconazole (P < 0.001) [9].
  • Acidic Environment Stability: Maintains activity in low-pH environments (e.g., vagina, phagolysosomes), enhancing utility in vulvovaginal and deep-seated infections [2] [4].

Table 2: Comparative Activity of Ibrexafungerp vs. Echinocandins Against Resistant Pathogens

Pathogen & Resistance MechanismIbrexafungerp MIC₉₀ (µg/mL)Echinocandin MIC₉₀ (µg/mL)Reference
C. auris (multidrug-resistant)1.0Caspofungin: 0.25–16* [1]
C. glabrata with FKS2 hotspot mutation1.0Micafungin: >8 [4]
A. fumigatus with FKS1 mutation0.015–0.03Anidulafungin: 0.03–>8 [2] [10]
C. albicans biofilm≤2Caspofungin: ≤2 [9]

*Range reflects clade-dependent resistance variations

Global Health Burden of Invasive Fungal Infections

Invasive fungal infections (IFIs) pose an escalating global health threat, with 3.8 million annual deaths directly attributable to mycoses—a mortality burden exceeding malaria and comparable to tuberculosis [3] [5] [6]. Key epidemiological shifts underscore the urgent need for agents like ibrexafungerp:

  • Emerging Resistant Pathogens: Candida auris exemplifies the crisis, with >90% of isolates resistant to fluconazole, ~30–60% to amphotericin B, and ~5–7% to echinocandins globally. Crucially, 41% demonstrate multidrug resistance (MDR), and 4% exhibit pan-resistance [1] [5]. Outbreaks in healthcare settings are facilitated by environmental persistence, resistance to disinfectants, and asymptomatic colonization [1] [3].
  • High Mortality in Vulnerable Populations:
  • Invasive Candidiasis: Affects ~750,000 patients/year with mortality rates of ~25–63% (up to 1 million deaths annually), driven by C. glabrata and C. auris resistance [4] [6].
  • Invasive Aspergillosis: Causes >300,000 cases/year with ~85% mortality in immunocompromised hosts (e.g., leukemia, transplant recipients) [5] [8].
  • Pulmonary Fungal Infections (PFIs): Account for 5.62 million annual cases (2021) with 45,542 deaths, projected to rise to >87,000 deaths by 2044 [8].
  • Diagnostic and Therapeutic Gaps: Over 50% of life-threatening fungal infections remain undiagnosed ante-mortem due to inadequate access to advanced diagnostics (e.g., PCR, β-D-glucan testing) in low/middle-income countries (LMICs) [3] [6]. The GAFFI "95-95 by 2025" initiative aims to address this by targeting 95% diagnosis and treatment of serious fungal infections, emphasizing the need for accessible antifungals [3].

Table 3: Global Burden of Key Invasive Fungal Infections

Infection TypeAnnual IncidenceAttributable MortalityAt-Risk Populations
Invasive Candidiasis700,000–1.57 million40–63% (up to 1 million deaths)ICU, abdominal surgery, catheterized patients
Candida auris Infections>10,000 (rapidly increasing)30–78%Hospitalized, immunocompromised
Invasive Aspergillosis>300,00085% (2.1 million cases with 1.8 million deaths*)COPD, leukemia, transplant
Pulmonary Fungal Infections5.62 million (2021)45,542 deaths (2021)Global burden rising, especially ≥50 years
Cryptococcal Meningitis223,00075–85%HIV/AIDS with CD4<100

*Includes chronic and allergic forms [5] [8]

Properties

CAS Number

1207753-03-4

Product Name

Ibrexafungerp

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

Molecular Formula

C44H67N5O4

Molecular Weight

730.0 g/mol

InChI

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1

InChI Key

BODYFEUFKHPRCK-ZCZMVWJSSA-N

SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Solubility

Soluble in DMSO

Synonyms

MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp;

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.